

An In-depth Technical Guide to the Environmental Metabolites of Fluxapyroxad and Pydiflumetofen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Difluoromethyl)-1-methyl-1*H*-pyrazole-4-carboxylic acid

Cat. No.: B173558

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental metabolites of two key succinate dehydrogenase inhibitor (SDHI) fungicides: fluxapyroxad and pydiflumetofen. Understanding the formation, fate, and analytical determination of these metabolites is crucial for a thorough environmental risk assessment and for ensuring food safety. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to support research and development in this field.

Fluxapyroxad: Environmental Metabolites

Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide. Its environmental fate is influenced by microbial degradation in soil and metabolism in plants and animals, leading to the formation of several key metabolites.

Quantitative Data on Fluxapyroxad Metabolites

The following tables summarize the quantitative data on the major environmental metabolites of fluxapyroxad found in various matrices.

Table 1: Residue Levels of Fluxapyroxad Metabolites in Soil

Metabolite	Soil Type	Concentration (mg/kg)	Half-life (DT50)	Study Reference
M700F001	Various	>10% of applied radioactivity in some soils	2-9 days	[1]
M700F002	Various	>10% of applied radioactivity in some soils	77-197 days (lab); 26-39 days (field)	[1]
M700F002	-	Below LOQ (<0.01–0.02 mg/kg) in edible crop parts	-	[2]

Table 2: Residue Levels of Fluxapyroxad Metabolites in Plants

Metabolite	Crop	Matrix	Concentration (mg/kg)	Study Reference
M700F008	Peanut	Fresh Straw	0.006–1.94	[3]
M700F008	Peanut	Dried Straw	0.02–4.11	[3]
M700F048	Peanut	Fresh Straw	0.006–1.94	[3]
M700F048	Peanut	Dried Straw	0.03–8.62	[3]
M700F002	Soybean	Seeds	33.5% of TRR	[4]
M700F048	Soybean	Seeds	20% of TRR	[4]
M700F002	Wheat	Straw	Relevant levels detected	[2]
M700F008	Wheat	-	-	[5]
M700F048	Wheat	-	-	[5]
M700F002	Various	Vegetables, Fruits, Cereals	LOQ < 0.47 µg/kg	[6]
M700F008	Various	Vegetables, Fruits, Cereals	LOQ < 0.47 µg/kg	[6]
M700F048	Various	Vegetables, Fruits, Cereals	LOQ < 0.47 µg/kg	[6]

Table 3: Residue Levels of Fluxapyroxad Metabolites in Animal Products

Metabolite	Animal	Matrix	Concentration (mg/kg)	Study Reference
M700F008	Dairy Cow	Milk	Similar to fluxapyroxad levels; Total (fluxapyroxad + M700F008) up to 0.054	[1]
M700F008	Dairy Cow	Liver	-	[7]
M700F002	Dairy Cow	Milk, Tissues	Below LOQ (0.001 mg/kg for milk, 0.01 mg/kg for tissues)	[7]

Experimental Protocols for Fluxapyroxad Metabolite Analysis

1. Analysis of Fluxapyroxad and its Metabolites (M700F001, M700F002) in Soil using LC-MS/MS (Based on BASF Analytical Method D0903)

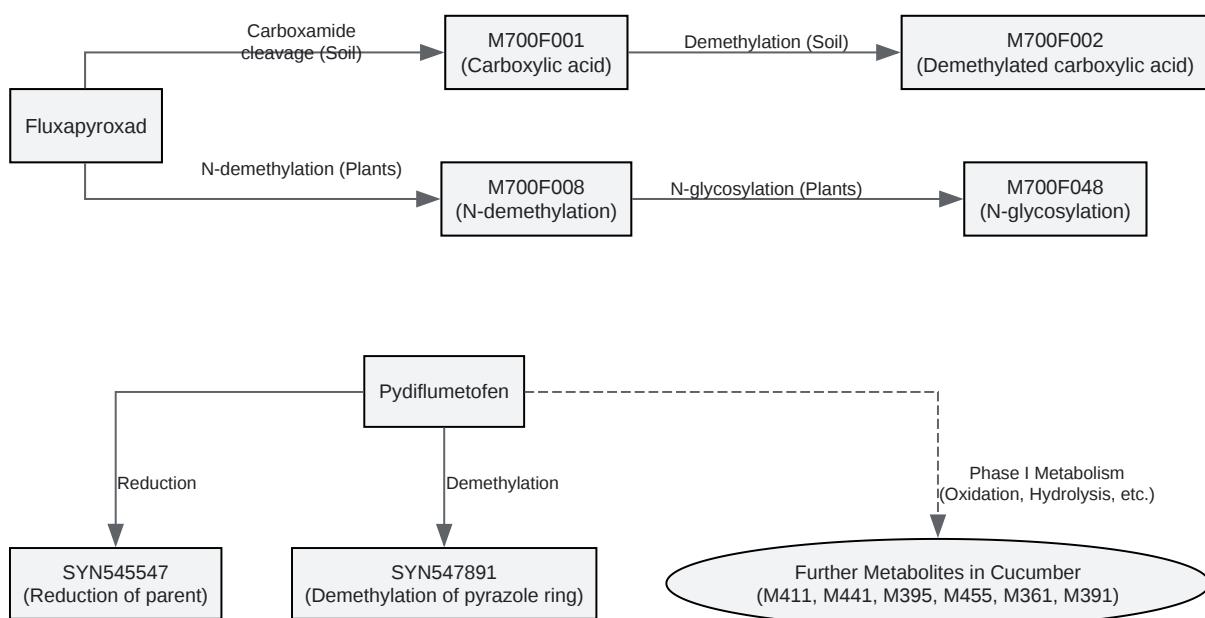
- Sample Preparation:

- Homogenize bulk soil samples with dry ice using a Fitzmill (hammermill).
- Store samples frozen (<-5°C) before analysis.
- Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

- Extraction:

- Add 25 mL of methanol-water (50:50, v/v) to the soil sample.
- Shake the tube horizontally on a mechanical shaker for 30 minutes at approximately 225 rpm.

- Centrifuge the sample at about 3500 rpm for 10 minutes.
- Sample Cleanup and Analysis:
 - Take a 0.5 mL aliquot of the supernatant and dilute it to 1 mL with methanol-water containing 0.1% formic acid (5:95, v/v).
 - Filter the diluted extract through a 0.2 µm syringe filter into an HPLC vial.
 - Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
 - Monitor the following mass transitions (m/z):
 - Fluxapyroxad: 382 → 342, 382 → 362
 - M700F001: 175 → 91
 - M700F002: 161 → 141
- Quantification:
 - Use a matrix-matched calibration curve for accurate quantification. The Limit of Quantification (LOQ) for this method is typically 0.001 mg/kg for each analyte.[8]


2. QuEChERS Method for Fluxapyroxad and its Metabolites (M700F002, M700F008, M700F048) in Plant Matrices (Fruits, Vegetables, Cereals) followed by UPLC-MS/MS

- Sample Homogenization:
 - Chop and homogenize the plant material.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).

- Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., octadecylsilane (C18), primary secondary amine (PSA)).[\[6\]](#)[\[9\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Analysis:
 - Take an aliquot of the cleaned-up extract, filter it, and inject it into an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.
 - The LOQ for this method is reported to be less than 0.47 $\mu\text{g}/\text{kg}$ for all analytes in various matrices.[\[6\]](#)

Metabolic Pathways of Fluxapyroxad

The degradation of fluxapyroxad in the environment proceeds through several key transformation reactions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fao.org [fao.org]
- 2. Review of the existing maximum residue levels for fluxapyroxad according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Effective Monitoring of Fluxapyroxad and Its Three Biologically Active Metabolites in Vegetables, Fruits, and Cereals by Optimized QuEChERS Treatment Based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apvma.gov.au [apvma.gov.au]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Environmental Metabolites of Fluxapyroxad and Pydiflumetofen]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173558#environmental-metabolites-of-fluxapyroxad-and-pydiflumetofen>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com